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Compound of Interest

Compound Name: Sclareol glycol

Cat. No.: B1249286 Get Quote

Sclareol, a naturally occurring diterpene alcohol primarily extracted from clary sage (Salvia

sclarea), is gaining significant interest in the food industry as a versatile flavoring agent.[1][2]

Its unique sensory profile, characterized by woody, balsamic, sweet, earthy, and spicy notes,

allows it to be utilized in a wide array of food and beverage products to impart depth and

complexity.[3] This document provides detailed application notes and protocols for researchers,

scientists, and drug development professionals on the use of sclareol as a flavoring agent.

Sensory Properties and Applications
Sclareol's distinct flavor and aroma profile makes it a valuable ingredient in various food

categories. It is described as having a sweet, balsamic, and clary sage-like odor with woody

and weedy undertones. Its taste is characterized as woody, balsamic, and reminiscent of clary

sage, with amber and brothy notes.[4] This complex profile allows it to be used as a flavor

enhancer and fixative in perfumes, as well as a flavoring agent in foods and beverages.[5]

Table 1: Sensory Profile of Sclareol

Attribute Descriptors

Odor
Sweet, balsamic, clary sage, amber, woody,

weedy[4]

Taste
Woody, balsamic, sage, clary sage, amber,

weedy, brothy, cascarilla[4]
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Common applications of sclareol as a flavoring agent include alcoholic beverages,

confectionery, and herbal teas, where it imparts a woody and herbal note.[5] It can also be

used to add desirable depth to fantasy flavors and dark berry or fruity nuances.[3]

Regulatory Status
Sclareol is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally

Recognized as Safe (GRAS) for use as a flavoring substance. Its FEMA number is 4502.[6]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated (-)-

Sclareol and concluded that there is "no safety concern at current levels of intake when used

as a flavouring agent".[7]

Table 2: Regulatory Information for Sclareol

Organization Designation Details

FEMA
GRAS (Generally Recognized

as Safe)
FEMA No. 4502[6]

JECFA Flavoring Agent
No safety concern at current

intake levels[7]

FDA Added to Food Flavoring Agent or Adjuvant[6]

Quantitative Data
Reported use levels for sclareol in specific food categories are summarized below. These

values are based on FEMA GRAS assessments.

Table 3: Recommended Usage Levels of Sclareol in Food

Food Category Average Usual PPM Average Maximum PPM

Baked Goods 10.0 50.0

Non-alcoholic Beverages 5.0 25.0

Source: The Good Scents Company Information System
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A "Threshold of Concern" has been established at 1800 (μ g/person/day ), which is a value

used in safety assessments of flavoring substances.[8]

Experimental Protocols
Protocol 1: Sensory Evaluation of Sclareol in a Beverage
Matrix
Objective: To determine the sensory profile and consumer acceptance of sclareol in a model

beverage.

Materials:

Sclareol (food grade)

Deionized water

Sucrose

Citric acid

Glass beakers and stirring equipment

Graduated cylinders

Sensory evaluation booths with controlled lighting and ventilation

Computerized sensory data collection system

Procedure:

Sample Preparation:

Prepare a stock solution of sclareol by dissolving it in a suitable food-grade solvent (e.g.,

ethanol) at a known concentration.

Prepare a base beverage solution containing 8% sucrose and 0.1% citric acid in deionized

water.
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Spike the base beverage with the sclareol stock solution to achieve different

concentrations (e.g., 1, 5, 10, and 20 ppm). Prepare a control sample with no added

sclareol.

Panelist Recruitment and Training:

Recruit 20-30 consumer panelists who are regular consumers of flavored beverages.

Conduct a brief training session to familiarize panelists with the sensory evaluation

procedure and terminology.

Sensory Evaluation:

Present the samples to the panelists in a randomized and blind-coded manner.

Ask panelists to evaluate the samples for aroma, flavor, and overall liking using a 9-point

hedonic scale (1 = dislike extremely, 9 = like extremely).

Also, ask panelists to describe the flavor profile of each sample using a checklist of

descriptors (e.g., woody, sweet, bitter, herbal, etc.).

Data Analysis:

Analyze the hedonic ratings using Analysis of Variance (ANOVA) to determine if there are

significant differences in liking between the samples.

Use descriptive analysis to create a flavor profile for each sclareol concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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